Welcome to the BenchChem Online Store!
molecular formula C6H6Cl2N2O B1314725 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride CAS No. 27006-83-3

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B1314725
M. Wt: 193.03 g/mol
InChI Key: WIWMMJPXRWAZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977494B2

Procedure details

To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene are added 36.5 g of sodium carbonate. Subsequently, 1.2 g of bis(tert-butylcyclohexyl) peroxycarbonate are added at 20° C. and the mixture is heated to 40° C. Within 4 hours, 24 g of chlorine gas are introduced. After the gas introduction has ended, the reaction solution is stirred at 40° C. for a further 30 minutes. The solid is filtered off and washed with a little chlorobenzene. After removal of the solvent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 68%.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
bis(tert-butylcyclohexyl) peroxycarbonate
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[C:3]=1[CH:9]=[O:10].C(=O)([O-])[O-].[Na+].[Na+].C(OOC1(C(C)(C)C)CCCCC1)(=O)OC1(C(C)(C)C)CCCCC1.[Cl:42]Cl>ClC1C=CC=CC=1>[Cl:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[C:3]=1[C:9]([Cl:42])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
ClC1=C(C(=NN1C)C)C=O
Name
Quantity
36.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
230 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
bis(tert-butylcyclohexyl) peroxycarbonate
Quantity
1.2 g
Type
reactant
Smiles
C(OC1(CCCCC1)C(C)(C)C)(=O)OOC1(CCCCC1)C(C)(C)C
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction solution is stirred at 40° C. for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with a little chlorobenzene
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C(=NN1C)C)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.